molecular formula C16H16N2S B5632917 2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B5632917
M. Wt: 268.4 g/mol
InChI Key: BBEWDQCNWQQUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is a heterocyclic compound that combines the structural features of thiophene and indole Thiophene is a five-membered ring containing sulfur, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to introduce the thiophene moiety . The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its specific combination of thiophene and indole with a tetrahydropyrido ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-2-6-15-13(5-1)14-7-8-18(11-16(14)17-15)10-12-4-3-9-19-12/h1-6,9,17H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEWDQCNWQQUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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